3-Vinyl-4H-1,2-dithiin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-3,4-dihydrodithiine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S2/c1-2-6-4-3-5-7-8-6/h2-3,5-6H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHCAGKOLUBCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC=CSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978072 | |

| Record name | 3-Vinyl-4H-1,2-dithiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62488-53-3 | |

| Record name | 3-Vinyl-4H-1,2-dithiin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062488533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Vinyl-4H-1,2-dithiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Isomerism of 3 Vinyl 4h 1,2 Dithiin

Molecular Architecture and Dithiin Ring Conformation

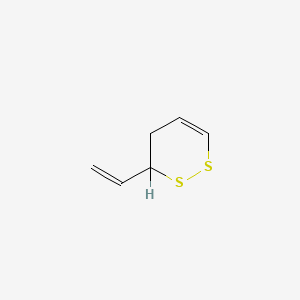

3-Vinyl-4H-1,2-dithiin is an organosulfur compound with the molecular formula C₆H₈S₂. Its core structure consists of a six-membered heterocyclic ring containing two adjacent sulfur atoms (a disulfide bond) and one carbon-carbon double bond. A vinyl group (-CH=CH₂) is attached to the carbon atom at position 3 of the ring.

The 1,2-dithiin (B8634647) ring system is inherently nonplanar. wikipedia.org If the ring were planar, it would possess 8π electrons, rendering it antiaromatic and energetically unstable. To avoid this antiaromatic destabilization, the ring adopts a nonplanar conformation, a behavior also observed in cyclooctatetraene. The most stable conformation for the 1,2-dithiin ring is a half-chair. iucr.org In this arrangement, the sulfur-sulfur bond and adjacent carbon atoms are positioned out of the plane formed by the other ring atoms. This nonplanar geometry leads to the existence of distinct axial and equatorial positions for substituents. The vinyl group at position 3 typically occupies an equatorial orientation to minimize steric interactions.

Crystallographic studies of related 1,2-dithiin systems provide insight into typical bond lengths. The sulfur-sulfur single bond length is generally in the range of 2.00 to 2.10 Å, which is slightly elongated compared to simple disulfides due to ring strain. The carbon-sulfur single bond lengths are typically between 1.75 and 1.85 Å.

Regioisomeric Relationships with 2-Vinyl-4H-1,3-Dithiin

This compound is one of two primary vinyldithiin isomers formed from the decomposition of allicin (B1665233), a compound found in crushed garlic. wikipedia.orgni.ac.rs The other isomer is 2-Vinyl-4H-1,3-dithiin. wikipedia.org These two compounds are regioisomers, meaning they have the same molecular formula but differ in the arrangement of atoms. researchgate.net

The fundamental difference between the two isomers lies in the placement of the two sulfur atoms within the six-membered ring.

This compound: Features the two sulfur atoms in adjacent positions (1 and 2). The vinyl group is located at position 3.

2-Vinyl-4H-1,3-dithiin: Features the sulfur atoms separated by a carbon atom, in positions 1 and 3. The vinyl group is at position 2, on the carbon atom situated between the two sulfur atoms.

Both isomers are formed via a Diels-Alder dimerization of the transient intermediate thioacrolein (B1219185) (H₂C=CHCH=S), which itself is a breakdown product of allicin. wikipedia.org

The difference in the location of the sulfur atoms significantly influences the properties of the two vinyldithiin isomers.

Stability: The 1,3-dithiin system is generally more thermodynamically stable than the 1,2-dithiin arrangement due to reduced ring strain and more favorable electronic interactions. Consequently, in preparations from garlic, 2-Vinyl-4H-1,3-dithiin is typically the major product, while this compound is the minor component. ni.ac.rsresearchgate.net

Physicochemical and Biological Properties: The structural isomerism impacts physical properties like lipophilicity. For instance, 2-Vinyl-4H-1,3-dithiin exhibits higher lipophilicity, which leads to slower elimination from the body compared to this compound. While both isomers show biological activity, the 1,3-isomer is reported to be a more potent antithrombotic agent in vivo.

Spectroscopic Distinction: The isomers can be differentiated and identified using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry, as the different atomic arrangements lead to unique spectral fingerprints. acs.orguct.ac.za

Comparative Analysis of Ring Structure and Substituent Placement

Stereochemical Considerations and Potential Chirality of Derivatives

The nonplanar, half-chair conformation of the dithiin ring is a key stereochemical feature. In this compound, the carbon atom at position 3 (C3) is bonded to four different groups: the vinyl group, a hydrogen atom, the adjacent methylene (B1212753) carbon (C4), and a sulfur atom (S2). This makes C3 a chiral center. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers, (R)-3-Vinyl-4H-1,2-dithiin and (S)-3-Vinyl-4H-1,2-dithiin. The synthesis from allicin, which is itself chiral, can potentially lead to a specific stereoisomer, although this is not always detailed in the literature. Any chemical modification or derivatization of the molecule could introduce additional stereocenters, further increasing its stereochemical complexity.

Advanced Spectroscopic Approaches to Structural Confirmation

The structural elucidation of this compound relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). evitachem.com These methods provide detailed information about the molecular framework, connectivity of atoms, and the chemical environment of specific nuclei.

NMR spectroscopy is a powerful, non-destructive tool for confirming the structure of this compound.

Mass Spectrometry (MS) Fragmentation Patterns and Isomer Discrimination

Mass spectrometry is a critical tool for the structural elucidation of this compound and for distinguishing it from its isomers. The mass spectrum of this compound shows a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 144, which corresponds to its molecular weight. acs.org

The fragmentation pattern provides detailed insights into the molecule's structure. A proposed fragmentation mechanism for 3,4-dihydro-3-vinyl-1,2-dithiin (an alternative name for this compound) has been detailed, with key fragment ions observed at m/z 111, 97, 79, 72, 71, and 45. acs.org The observation of metastable ion peaks helps to confirm these fragmentation pathways. acs.org

Isomer discrimination between this compound and 2-vinyl-4H-1,3-dithiin is effectively achieved by comparing their mass spectra. While both isomers have the same molecular weight, their fragmentation patterns differ significantly due to the different arrangement of sulfur atoms. acs.org For instance, the mass spectrum of 2-vinyl-4H-1,3-dithiin also shows a molecular ion at m/z 144, but with a distinct set of fragment ions, including a base peak at m/z 116 and other significant peaks at m/z 103, 87, 71, and 45. acs.org These differences in fragmentation are instrumental in the unambiguous identification of each isomer.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Ion (M+) | 144 m/z | acs.org |

| Key Fragment Ions (m/z) | 111, 97, 79, 72, 71, 45 | acs.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its structural features. The carbon-carbon double bond (C=C) of the vinyl group typically exhibits stretching vibrations in the range of 1600-1700 cm⁻¹. Carbon-hydrogen (C-H) stretching modes appear in the 2900-3100 cm⁻¹ region. Furthermore, the carbon-sulfur (C-S) bonds contribute to the fingerprint region of the spectrum, providing distinctive patterns that aid in structural confirmation. In one study, the vinyl double bond of 3,4-dihydro-3-vinyl-1,2-dithiin was identified by IR absorption at 982 and 918 cm⁻¹. acs.org

Raman Spectroscopy: FT-Raman spectroscopy has also been utilized for the quantitative analysis of components in garlic oil, including this compound. aua.gr This technique allows for the identification and quantification of various sulfur-containing compounds. aua.gr The Raman spectra provide complementary information to IR spectroscopy, particularly for the symmetric vibrations of the molecule, including the S-S stretch in the dithiin ring. uct.ac.za

Table 2: Vibrational Spectroscopy Data for this compound

| Spectroscopic Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | C=C Stretch (Vinyl) | 1600-1700 | |

| C-H Stretch | 2900-3100 | ||

| Vinyl C-H Bend | 982, 918 | acs.org | |

| Raman Spectroscopy | S-S Stretch | Not specified in results | uct.ac.za |

Compound Names Mentioned in the Article

Biosynthesis and Mechanistic Pathways of 3 Vinyl 4h 1,2 Dithiin Formation

Enzymatic Precursors and Alliinase-Mediated Transformations

The journey to 3-vinyl-4H-1,2-dithiin begins with S-alk(en)yl-L-cysteine sulfoxides, the primary sulfur compounds in intact Allium species. nih.govresearchgate.net In garlic (Allium sativum), the principal precursor is alliin (B105686) ((+)-S-allyl-L-cysteine sulfoxide). ni.ac.rswikipedia.org When garlic cloves are crushed, chopped, or otherwise damaged, the cellular structure is disrupted, bringing alliin into contact with the enzyme alliinase (S-alk(en)yl-L-cysteine sulfoxide (B87167) lyase, EC 4.4.1.4). ni.ac.rswikipedia.orgresearchgate.net

Alliinase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the rapid transformation of alliin. nih.govni.ac.rs This enzymatic reaction cleaves the C-S bond, yielding two highly reactive molecules: 2-propenesulfenic acid and α-aminoacrylic acid. wikipedia.orgoup.com The latter quickly decomposes to pyruvate (B1213749) and ammonia. oup.com The formation of these thiosulfinates, including allicin (B1665233), is completed within seconds to a minute of tissue disruption. oregonstate.edu

The resulting 2-propenesulfenic acid molecules then undergo a self-condensation reaction to form diallyl thiosulfinate, commonly known as allicin. wikipedia.orgmdpi.com Allicin is a relatively unstable, bright yellow oily liquid and serves as the direct precursor to a variety of secondary sulfur compounds, including this compound. ni.ac.rsmdpi.comumass.edu

Degradation Pathways of Allicin to Vinyldithiins

Allicin itself is not typically found in processed garlic products like garlic oil macerates. Instead, it degrades to form more stable compounds, including the vinyldithiins. ni.ac.rsoregonstate.edu This transformation is non-enzymatic and highly dependent on the surrounding chemical environment.

The degradation of allicin into vinyldithiins proceeds through a key intermediate, thioacrolein (B1219185) (H₂C=CHCH=S). wikipedia.orgmdpi.com This occurs via a β-elimination reaction. iajps.com Allicin decomposes to form 2-propenesulfenic acid and thioacrolein. wikipedia.org While 2-propenesulfenic acid can recombine to form allicin, thioacrolein participates in further reactions leading to the formation of vinyldithiins. wikipedia.org

The formation of this compound from thioacrolein is a classic example of a Diels-Alder reaction. wikipedia.orgiajps.com The Diels-Alder reaction is a [4+2] cycloaddition, a type of concerted pericyclic reaction where a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.orgpressbooks.pub In this specific case, two molecules of the intermediate thioacrolein dimerize. wikipedia.org One molecule of thioacrolein acts as the diene (a 4π-electron system), and the other acts as the dienophile (a 2π-electron system). organic-chemistry.org

This self-dimerization of thioacrolein leads to the formation of two isomeric vinyldithiins: this compound and 2-vinyl-4H-1,3-dithiin. ni.ac.rswikipedia.org The relative amounts of these two isomers can be influenced by the reaction conditions. ni.ac.rs Generally, 2-vinyl-4H-1,3-dithiin is the thermodynamically more stable and predominant isomer found in processed garlic. ni.ac.rs

Formation of Intermediate Thioacrolein

Influence of Environmental Factors on Formation Kinetics

The rate of this compound formation and the ratio of its isomers are significantly affected by environmental conditions such as temperature and the solvent used.

Temperature plays a crucial role in the degradation of allicin and the subsequent formation of vinyldithiins. While room temperature is sufficient for the enzymatic conversion of alliin to allicin, slightly elevated temperatures can accelerate the decomposition of allicin to vinyldithiins. ni.ac.rs Studies have shown that increasing temperatures can lead to a higher yield of vinyldithiins. For instance, one study noted that increasing frying temperature from 110°C to 155°C resulted in a 40% increase in the content of this compound, although it remained the minor isomer compared to 2-vinyl-4H-1,3-dithiin.

However, extremely high temperatures (above 400°C) can cause the reverse reaction, a retro-Diels-Alder reaction, where the vinyldithiins decompose back into thioacrolein. wikipedia.org The stability of allicin is also temperature-dependent; it degrades rapidly at temperatures of 75°C and above. umass.edu

| Temperature | Effect on Allicin/Vinyldithiin Formation | Reference |

|---|---|---|

| Room Temperature (20-25°C) | Optimal for alliinase activity to produce allicin. Allicin degradation to vinyldithiins occurs over hours. | |

| 45°C | Allicin content decreased to 32.22% after 420 minutes. | umass.edu |

| 55°C | Accelerated non-enzymatic degradation of allicin. Used in microwave-assisted synthesis to yield 18.7 µg/mL of this compound in methanol (B129727). | researchgate.net |

| ≥75°C | Rapid degradation of allicin, complete within 60 minutes. | umass.edu |

| 110°C to 155°C (Frying) | Increased content of this compound by 40%. | |

| >400°C | Retro-Diels-Alder reaction occurs, decomposing vinyldithiins back to thioacrolein. | wikipedia.org |

The solvent environment significantly directs the transformation of allicin. The formation of vinyldithiins, including this compound, is particularly favored in the presence of oil or non-polar organic solvents like hexane (B92381). ni.ac.rswikipedia.org In these environments, allicin transformation can yield up to 70% vinyldithiins. ni.ac.rs

In contrast, in more polar, aqueous environments, allicin degradation can lead to other products like ajoene (B124975). ni.ac.rs The choice of solvent also impacts the rate of reaction. For example, microwave-assisted synthesis of this compound from allicin has been shown to be effective in polar solvents like methanol and acetonitrile (B52724), with methanol at 55°C providing a notable yield. evitachem.com The stability of allicin itself is also influenced by the solvent, with greater stability observed in solvents capable of hydrogen bonding. tandfonline.comnih.gov

| Solvent Type | Primary Transformation Products | Reference |

|---|---|---|

| Oil or Non-polar organic solvents (e.g., hexane) | Vinyldithiins (up to 70%), including this compound. | ni.ac.rswikipedia.org |

| Polar solvents (e.g., methanol, acetonitrile) | Can be used in microwave-assisted synthesis to produce vinyldithiins. Allicin is more stable in solvents capable of hydrogen bonding. | evitachem.comtandfonline.com |

| Aqueous solutions | Can lead to the formation of other degradation products like ajoene. | ni.ac.rs |

| Ethyl acetate (B1210297) | Allicin is less stable compared to methanol. | tandfonline.com |

Temperature-Dependent Formation and Isomer Ratios

Comparison with Other Allium Organosulfur Compound Formation

The formation of this compound is part of a complex network of biochemical transformations that occur in Allium species, particularly garlic (Allium sativum), when their tissues are disrupted. This compound arises from the breakdown of the primary organosulfur compound, alliin. The pathways leading to this compound and other related sulfur compounds share a common origin but diverge based on reaction conditions and the presence of specific intermediates.

When garlic is crushed or cut, the enzyme alliinase, which is stored in separate compartments from its substrate, is released. researchgate.netpatsnap.com Alliinase catalyzes the conversion of alliin, a stable and non-volatile S-allyl-L-cysteine sulfoxide, into allicin (diallyl thiosulfinate). researchgate.netpatsnap.comwikipedia.org Allicin is a highly reactive and unstable compound that serves as a central precursor to a variety of secondary organosulfur compounds. hu.edu.joni.ac.rs

The formation of this compound occurs specifically from the decomposition of allicin. wikipedia.org Allicin breaks down into reactive intermediates, including 2-propenesulfenic acid and thioacrolein (H₂C=CHCH=S). wikipedia.org Two molecules of thioacrolein then undergo a Diels-Alder cyclization reaction to form the vinyldithiin isomers: this compound and its more predominant isomer, 2-vinyl-4H-1,3-dithiin. wikipedia.orgni.ac.rs This transformation is particularly favored in the presence of oils or non-polar organic solvents and can be accelerated by heat. wikipedia.orgni.ac.rs

The formation of other key Allium organosulfur compounds differs significantly from that of this compound:

Allicin: As the direct precursor, allicin's formation is a purely enzymatic process initiated by tissue damage. researchgate.net Its existence is transient, and it quickly transforms into more stable compounds. hu.edu.jo In contrast, this compound is a non-enzymatic, secondary transformation product resulting from allicin's degradation. ni.ac.rs

Ajoenes: Like vinyldithiins, (E)- and (Z)-ajoene are also transformation products of allicin, typically formed when garlic is macerated in oil or dissolved in certain solvents. wikipedia.orgresearchgate.net However, the mechanism for ajoene formation involves the condensation of two molecules of 2-propenesulfenic acid, a different intermediate from the allicin breakdown pathway, rather than the dimerization of thioacrolein. ni.ac.rs

Diallyl Sulfides (DAS, DADS, DATS): Diallyl disulfide (DADS), diallyl trisulfide (DATS), and other polysulfides are also degradation products of the unstable allicin. nih.govspandidos-publications.com Their formation represents a different degradation route that does not involve the cyclization seen in vinyldithiin synthesis. ni.ac.rsnih.gov These compounds are often major components of distilled garlic oil. mdpi.com

S-Allylcysteine (SAC): The formation of S-allylcysteine occurs via pathways distinct from the primary allicin cascade. SAC is a precursor in one of the proposed biosynthetic routes for alliin itself. researchgate.net It can also be formed directly from the thermal degradation of alliin, a process observed during the production of aged garlic extract where alliinase is inactivated by heat. ucla.edu Therefore, its origin is fundamentally different from this compound, which is a product of allicin's decomposition.

The following table summarizes the distinct formation pathways of these key Allium organosulfur compounds.

Table 1: Comparison of Formation Pathways for Major Allium Organosulfur Compounds

| Resulting Compound | Precursor(s) | Key Intermediate(s) | Formation Condition / Mechanism |

| Allicin | Alliin | Alliin-alliinase complex | Enzymatic conversion via alliinase upon tissue disruption. patsnap.comresearchgate.net |

| This compound | Allicin | Thioacrolein | Non-enzymatic decomposition of allicin and subsequent Diels-Alder cyclization of thioacrolein. wikipedia.orgni.ac.rs Favored in oil/solvents. |

| Ajoene | Allicin | 2-Propenesulfenic acid | Non-enzymatic condensation of allicin-derived intermediates in oil or solvents. wikipedia.orgni.ac.rs |

| Diallyl Disulfide (DADS) | Allicin | Allyl sulfenic acid | Non-enzymatic decomposition and rearrangement of allicin. ni.ac.rsnih.gov |

| S-Allylcysteine (SAC) | Alliin, Serine, Glutathione (B108866) | γ-glutamyl-S-allylcysteine | Biosynthesis pathway to alliin or direct thermal degradation of alliin. researchgate.netucla.edu |

Synthetic Methodologies and Chemical Synthesis of 3 Vinyl 4h 1,2 Dithiin Analogs

Reaction of Dithiin Derivatives with Vinylating Agents

The introduction of a vinyl group onto a pre-existing dithiin ring system represents a plausible, albeit less commonly documented, synthetic strategy for producing 3-vinyl-4H-1,2-dithiin analogs. This approach would rely on modern cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Heck reactions are standard methods for the vinylation of heterocyclic compounds. sci-hub.boxnih.gov A hypothetical Suzuki coupling would involve the reaction of a halogenated 1,2-dithiin (B8634647) (e.g., 3-bromo-4H-1,2-dithiin) with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.gov Similarly, a Heck reaction could couple a halo-dithiin with an alkene like ethylene (B1197577) under palladium catalysis. sci-hub.box

While these methods are widely applied for many heterocyclic systems, their specific application to 1,2-dithiins is not extensively reported in the literature. The stability of the 1,2-dithiin ring under the required reaction conditions, which can involve elevated temperatures and basic environments, would be a critical factor for the success of such an approach. The primary documented route to this compound involves the dimerization of a vinyl-containing precursor (thioacrolein) rather than the post-synthesis vinylation of the dithiin ring. wikipedia.org

Accelerated Synthesis Techniques

To improve reaction rates and yields, modern energy input technologies such as microwave and ultrasound irradiation have been applied to the synthesis of this compound, primarily by accelerating the decomposition of allicin (B1665233). nih.govnih.gov

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave irradiation has proven to be a highly efficient method for promoting the transformation of allicin into various sulfur compounds, including this compound. nih.govnih.gov The rapid, localized heating provided by microwaves significantly accelerates the reaction kinetics compared to conventional heating. A kinetic study demonstrated that microwave irradiation can reduce the reaction time for allicin degradation by as much as 40% compared to ultrasound-assisted methods. The choice of solvent is crucial in MAOS, with polar solvents like methanol (B129727) and acetonitrile (B52724) being particularly effective. In one study, the fastest and most complete transformation of allicin was achieved in methanol at 55°C, occurring in approximately 2 minutes under microwave irradiation. researchgate.netnih.gov This method not only speeds up the synthesis but also enhances the yield; for example, a yield of 18.7 µg/mL of this compound was obtained in methanol at 55°C.

Ultrasound-Assisted Synthesis Methodologies

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. This technique has also been applied to the transformation of allicin into dithiin derivatives. nih.govnih.gov While generally faster than conventional heating, ultrasound is typically less efficient than microwave irradiation for this specific transformation. nih.gov Studies have shown that sonication can accelerate the decomposition of allicin by a factor of three to four compared to silent (conventional) reactions under the same conditions. nih.gov However, the complete transformation still requires longer reaction times than with MAOS. For instance, under ultrasound at 55°C in methanol, significant allicin degradation occurs over a period of 20-30 minutes, compared to just 2 minutes with microwaves. researchgate.netnih.gov

The following table, compiled from data by Ilić et al. (2012), compares the efficacy of different energy sources on the degradation of allicin in various solvents, which leads to the formation of this compound. researchgate.netnih.govnih.gov

| Method | Solvent | Temperature (°C) | Approx. Reaction Time for Complete Transformation |

|---|---|---|---|

| Conventional Heating | Methanol | 55 | >120 minutes |

| Ultrasound | Methanol | 55 | ~30 minutes |

| Microwave (MAOS) | Methanol | 55 | ~2 minutes |

| Conventional Heating | Acetonitrile | 55 | ~75 minutes |

| Ultrasound | Acetonitrile | 55 | ~20 minutes |

| Microwave (MAOS) | Acetonitrile | 55 | ~4 minutes |

Chemoenzymatic Synthesis Approaches Utilizing Alliinase Activity

The most well-documented formation pathway for this compound is a chemoenzymatic route that begins with constituents naturally present in garlic (Allium sativum). wikipedia.org This process is initiated by the mechanical disruption of garlic cloves, which brings the enzyme alliinase into contact with its substrate, alliin (B105686) ((+)-S-allyl-L-cysteine sulfoxide). smolecule.comthieme-connect.de

Alliinase catalyzes the rapid conversion of alliin into allyl sulfenic acid and other byproducts. smolecule.com Two molecules of the highly reactive allyl sulfenic acid then spontaneously (non-enzymatically) condense to form allicin (diallyl thiosulfinate). Allicin itself is unstable and serves as the direct precursor to this compound. It undergoes a β-elimination reaction to generate thioacrolein (B1219185) (prop-2-enethial). wikipedia.orgmdpi.com The formation of the 1,2-dithiin ring then occurs via a hetero-Diels-Alder dimerization of two thioacrolein molecules. wikipedia.org

The efficiency of this pathway is highly dependent on the conditions governing the enzymatic and subsequent chemical reactions. The optimal activity for alliinase is observed within a pH range of 6.5 to 8.0. The enzyme is sensitive to acidic conditions, with its activity diminishing significantly at pH values below 3.6. thieme-connect.de Temperature also plays a dual role; while enzymatic activity is favored at room temperature (20–25°C), the subsequent non-enzymatic decomposition of allicin to form vinyldithiins is accelerated at higher temperatures, such as 55°C. thieme-connect.de

Optimization of Reaction Parameters for Enhanced Selectivity and Yield

Optimizing reaction parameters is critical for maximizing the yield of this compound and directing the selectivity of the reaction, particularly when starting from the complex mixture generated from allicin. Key parameters that have been studied include solvent, temperature, reactant ratios, and the use of catalysts or energy sources.

In solvent-based extractions and transformations of allicin, the choice of solvent significantly impacts the product distribution and reaction rate. nih.gov Nonpolar solvents tend to favor the formation of vinyldithiins from allicin. A comparative study on the degradation of synthetic allicin found that the reaction rate was fastest in acetonitrile, followed by acetone, methanol, and chloroform (B151607) under both conventional and accelerated conditions. researchgate.netnih.gov

Temperature is another crucial factor. While higher temperatures accelerate the decomposition of allicin, they can also influence the ratio of the resulting products, such as the isomeric 2-vinyl-4H-1,3-dithiin and this compound. conicet.gov.ar For garlic oil macerates, one optimization study found that a temperature of 77.51°C with a garlic-to-oil ratio of 1:2.20 (w/v) and an incubation time of approximately 2.2 hours provided the maximal yield for the isomeric 2-vinyl-4H-1,3-dithiin. nih.gov Another study focusing on vinyldithiin production from garlic macerates in olive or sunflower oil determined optimal conditions to be a 1:2 garlic-to-oil ratio (w/w) at 37°C for 6 hours, which was further enhanced 3.6-fold by using microwave irradiation. researchgate.net

The following tables summarize key optimization parameters from various studies.

Table 4.5.1: Optimization of Vinyldithiin Formation in Garlic Oil Macerate nih.govresearchgate.net

| Parameter | Condition | Observation |

|---|---|---|

| Garlic/Oil Ratio (w/w) | 1:2 | Optimal for vinyldithiin extraction in olive/sunflower oil. |

| Temperature | 37°C | Optimal for 6-hour conventional extraction. |

| Temperature | 77.51°C | Optimal for maximizing 2-vinyl-4H-1,3-dithiin in a 2.2-hour extraction. |

| Energy Source | Microwave Irradiation | Increased total vinyldithiin yield 3.6-fold compared to conventional heating. |

Table 4.5.2: Effect of Solvent and Temperature on Allicin Degradation Rate (leading to Vinyldithiin formation) researchgate.netnih.gov

| Solvent | Temperature (°C) | Relative Degradation Rate |

|---|---|---|

| Acetonitrile | 55 | Fastest |

| Acetone | 55 | Fast |

| Methanol | 55 | Moderate |

| Chloroform | 55 | Slowest |

| Acetonitrile | 45 | Faster than other solvents at 45°C |

| Any | Room Temp | Very Slow (degradation over days) |

Reactivity and Reaction Mechanisms of 3 Vinyl 4h 1,2 Dithiin

Electrophilic Additions to the Vinyl Moiety

The vinyl group attached to the 1,2-dithiin (B8634647) ring is an electron-rich center, making it susceptible to attack by electrophiles. evitachem.com This reactivity is a cornerstone of alkene chemistry and is anticipated to be a primary transformation pathway for this molecule.

Halogenation and Hydrohalogenation Reactions

The double bond of the vinyl group is expected to readily undergo electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl). In these reactions, the π-bond of the vinyl group acts as a nucleophile, attacking the electrophilic species.

For halogenation, the reaction would likely proceed through a cyclic halonium ion intermediate, followed by backside attack by the halide ion to yield a dihalogenated derivative. The expected product of bromination, for example, would be 3-(1,2-dibromoethyl)-4H-1,2-dithiin. Similarly, hydrohalogenation would follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the vinyl group and the halide adds to the carbon adjacent to the dithiin ring, proceeding through a more stable secondary carbocation intermediate.

While these reactions are fundamental, specific experimental data, including reaction conditions and yields for the halogenation and hydrohalogenation of 3-Vinyl-4H-1,2-dithiin, are not extensively documented in scientific literature. The expected transformations are based on the general reactivity of vinyl-substituted heterocycles.

Hydrogenation and Reductive Transformations

The vinyl moiety can be converted to an ethyl group via catalytic hydrogenation. This transformation typically employs a metal catalyst such as palladium, platinum, or nickel, with hydrogen gas. The reaction would saturate the vinyl double bond to yield 3-ethyl-4H-1,2-dithiin.

Beyond the vinyl group, the entire molecule can undergo reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are known to cleave disulfide bonds. numberanalytics.com Treatment of this compound with LiAlH₄ is expected to open the dithiin ring to form the corresponding dithiol, likely preserving the vinyl group. This type of reduction highlights the differential reactivity within the molecule, where strong nucleophilic hydrides target the sulfur-sulfur bond.

| Reaction Type | Reagent | Expected Product |

| Hydrogenation | H₂/Pd | 3-Ethyl-4H-1,2-dithiin |

| Disulfide Reduction | LiAlH₄ | 4-Vinyldihydropyran-3,4-dithiol |

Oxidative Chemistry: Formation of Sulfoxides and Sulfones

The sulfur atoms in the 1,2-dithiin ring are susceptible to oxidation, leading to the formation of sulfoxides (thiosulfinates) and sulfones (thiosulfonates). The oxidation state of the sulfur atoms significantly influences the chemical and physical properties of the resulting compounds.

Stereoselective Oxidation Studies

The oxidation of the disulfide bond in the non-planar, half-chair conformation of the 1,2-dithiin ring can lead to stereoisomeric products. Oxidation of one sulfur atom results in a sulfoxide (B87167), which introduces a stereocenter at that sulfur. The direction of attack by the oxidizing agent (axial vs. equatorial) will determine the stereochemistry of the resulting S-oxide.

Studies on the oxidation of cyclic disulfides with reagents like meta-chloroperoxybenzoic acid (m-CPBA) show that the reaction can proceed with high stereoselectivity, often favoring the formation of one diastereomer over the other. nih.gov For this compound, selective oxidation would likely yield either the (cis)- or (trans)-3-vinyl-4H-1,2-dithiin-1-oxide, depending on the steric and electronic influences of the vinyl group and the reaction conditions. However, specific studies detailing the stereochemical outcome of the oxidation of this compound are not widely reported.

Influence of Oxidizing Agents on Product Profiles

The product of the oxidation of 1,2-dithiins is highly dependent on the nature and stoichiometry of the oxidizing agent used. researchgate.net

Monoxidation: The use of one equivalent of a controlled oxidizing agent, such as m-CPBA at low temperatures, typically yields the mono-S-oxide (a thiosulfinate). nih.gov This intermediate is a key species in the oxidative chemistry of disulfides.

Dioxidation: With an excess of a strong oxidizing agent (e.g., >2 equivalents of m-CPBA or hydrogen peroxide), further oxidation can occur. researchgate.net This can lead to the formation of the S,S-dioxide (a thiosulfonate). The two oxygen atoms are typically attached to the same sulfur atom, forming a sulfone-sulfide linkage within the ring.

The choice of oxidant and reaction conditions allows for selective synthesis of either the sulfoxide or the sulfone, as summarized in the table below.

| Oxidizing Agent | Stoichiometry | Major Product | Product Class |

| m-CPBA | ~1 equivalent | This compound-1-oxide | Thiosulfinate |

| m-CPBA or H₂O₂ | >2 equivalents | This compound-1,1-dioxide | Thiosulfonate |

Nucleophilic Substitution Reactions at Sulfur Centers

The sulfur-sulfur bond in the 1,2-dithiin ring is a potential site for nucleophilic attack. This can lead to ring-opening reactions, a common pathway for cyclic disulfides. While nucleophilic substitution at a sulfur atom (displacing the other sulfur) is less common than ring-opening, the reactivity of dithiins towards various nucleophiles has been a subject of study, particularly for other isomers like 1,4-dithiins. tandfonline.com

In the context of this compound, strong nucleophiles could potentially attack one of the sulfur atoms, leading to the cleavage of the S-S bond. For instance, reaction with thiolate anions (RS⁻) could result in an intermediate linear disulfide which could then undergo further reactions. The strain within the six-membered ring may make it more susceptible to such ring-opening reactions compared to acyclic disulfides.

Detailed studies on nucleophilic substitution reactions that specifically target the sulfur centers of this compound while maintaining the ring structure are scarce. The predominant reactivity with strong nucleophiles is generally expected to be the reductive cleavage of the disulfide bond.

Cycloaddition Reactions and Pericyclic Processes

The formation of this compound is itself a product of a pericyclic process. It is primarily formed via the self-dimerization of thioacrolein (B1219185) (prop-2-enethial), an α,β-unsaturated thioaldehyde, through a Diels-Alder reaction. wikipedia.orgresearchgate.net In this [4+2] cycloaddition, one molecule of thioacrolein acts as the diene component, and the other acts as the dienophile, with its thiocarbonyl group (C=S) being the 2π-component. thieme-connect.de This dimerization also produces the isomeric 2-vinyl-4H-1,3-dithiin, which is often the major product due to its greater thermodynamic stability. researchgate.net

The reactivity of this compound in cycloaddition reactions is characterized by the dual functionality of its structure. The endocyclic double bond and the exocyclic vinyl group can both participate in pericyclic reactions. The presence of the vinyl group, in particular, makes the compound a versatile intermediate for creating more complex molecules. ontosight.ai While the 1,2-dithiin ring itself is not aromatic, the system's electronic properties influence its reactivity.

Table 1: Cycloaddition Profile of Thioacrolein Leading to Vinyldithiins

| Reaction Type | Diene Component | Dienophile Component | Product(s) | Key Findings |

| Diels-Alder Dimerization | Thioacrolein | Thioacrolein | This compound & 2-Vinyl-4H-1,3-dithiin | A self-condensation reaction where one molecule acts as a diene and the other as a dienophile. researchgate.netthieme-connect.de The 1,3-isomer is typically the major product. |

Polymerization Reactions and Material Science Implications

The exocyclic vinyl group (-CH=CH2) on the this compound molecule is a reactive site for polymerization reactions. ontosight.ai This functionality allows it to act as a monomer, enabling the synthesis of polymers with unique properties conferred by the sulfur-containing heterocyclic ring. Such polymers are of interest in material science for applications including conducting polymers and nonlinear optical materials. ontosight.ai

While specific polymerization studies on pure this compound are not extensively detailed in the available literature, the potential for such reactions is clear from its structure. A notable application in this area involves a related isomer. A patent has been issued for a copolymer of 2-vinyl-4H-1,3-dithiin and N-vinylpyrrolidone, which is described as a biocompatible polymer possessing both antithrombogenic (antithrombotic) and antibiotic properties. wikipedia.org This highlights the potential of vinyldithiin-based polymers in the development of advanced medical materials and drug delivery systems. The incorporation of the dithiin moiety into a polymer backbone can introduce unique electronic, optical, and biological functionalities.

Thermal Decomposition and Retro-Diels-Alder Reactivity

This compound exhibits characteristic thermal decomposition behavior directly related to its formation pathway. At elevated temperatures, typically above 400°C, the compound undergoes a retro-Diels-Alder reaction. wikipedia.org This process represents a cycloreversion that breaks the 1,2-dithiin ring, regenerating two molecules of the precursor, thioacrolein. wikipedia.org

This thermal reactivity underscores the reversible nature of the Diels-Alder dimerization of thioacrolein under specific conditions. The retro-Diels-Alder reaction is a key feature of the thermal profile of both this compound and its 2-vinyl-4H-1,3-dithiin isomer. wikipedia.org

In addition to the retro-Diels-Alder pathway, 1,2-dithiin systems are known to be susceptible to instability involving the loss of a sulfur atom. This desulfurization process can lead to the formation of more stable thiophene (B33073) derivatives. wikipedia.org This represents an alternative decomposition or rearrangement pathway for this compound under certain thermal or catalytic conditions.

Table 2: Thermal Decomposition of this compound

| Reaction Type | Reactant | Condition | Product(s) | Reference |

| Retro-Diels-Alder | This compound | > 400°C | Thioacrolein | wikipedia.org |

| Desulfurization | This compound | Thermal/Catalytic | Thiophene derivatives | wikipedia.org |

Advanced Analytical and Chromatographic Research Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile compounds like 3-Vinyl-4H-1,2-dithiin. aua.gr This technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it ideal for analyzing complex mixtures.

Method Development for Volatile Compound Profiling

The development of robust GC-MS methods is fundamental for the accurate profiling of volatile compounds, including this compound. Key parameters that are optimized include the type of capillary column, temperature programming, injector temperature, and the carrier gas flow rate. For instance, a common approach involves using a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), coupled with a mass selective detector. aua.gr The electron ionization energy is typically set at 70 eV. aua.grresearchgate.net

Researchers have employed various temperature programs to achieve optimal separation. One such program starts at 40°C, holds for 2 minutes, then ramps up at 15°C/min to 200°C, followed by a faster ramp of 40°C/min to 250°C, where it is held for 30 minutes. researchgate.net The injector temperature is also a critical parameter and is often kept around 187°C in a splitless mode to ensure efficient volatilization without thermal degradation of the analytes. researchgate.net Helium is commonly used as the carrier gas with a constant flow rate. researchgate.net The mass spectrometer scans a specific mass-to-charge (m/z) range, for example, from 30 to 650 m/z, to detect and identify the compounds as they elute from the GC column. researchgate.net The identification of this compound is confirmed by comparing its mass spectrum and retention index with data from established libraries like the NIST Chemistry WebBook. nih.gov

It is important to note that some studies suggest that cyclic sulfur compounds like vinyldithiins can be artifacts formed from the thermal degradation of allicin (B1665233) during GC analysis. spandidos-publications.comnih.gov Therefore, careful consideration of analytical conditions is crucial to minimize such transformations.

Application in Complex Natural Extracts

GC-MS is extensively used to analyze this compound in complex natural extracts, particularly from garlic and other Allium species. nih.govmdpi.com For example, studies on garlic oil have identified this compound as a major component, often alongside its isomer, 2-vinyl-4H-1,3-dithiin. mdpi.comasianpubs.org The relative abundance of these isomers can vary depending on the garlic genotype and the processing methods used. nih.govmdpi.com

In one study analyzing fried garlic oil, this compound was found to be a minor component compared to 2-vinyl-4H-1,2-dithiin, both being significant degradation products of allicin during frying. mdpi.com Another investigation into different garlic genotypes grown under the same conditions revealed that 2-vinyl-4H-1,3-dithiin and this compound were the predominant organosulfur compounds, although their ratios varied among the genotypes. nih.gov The analysis of garlic essential oil from different regions has also consistently detected 3-vinyl-[4H]-1,2-dithiin as a key constituent. asianpubs.org

The table below summarizes typical GC-MS conditions used for the analysis of this compound in various studies.

| Parameter | Condition 1 | Condition 2 |

| GC System | Hewlett Packard 5890 II | Perkin Elmer Clarus 500 |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) | Not specified |

| Injector Temp. | Not specified | 187°C (splitless) |

| Oven Program | Not specified | 40°C (2 min) -> 15°C/min to 200°C -> 40°C/min to 250°C (30 min) |

| Carrier Gas | Helium | Helium |

| MS Detector | HP 5972 Mass selective detector | Not specified |

| Ionization Energy | 70 eV | 70 eV |

| Scan Range | Not specified | 30 - 650 m/z |

| Source | aua.gr | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Isolation

High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the analysis and purification of this compound. daneshyari.comconicet.gov.ar It is particularly valuable for handling thermally labile compounds that may degrade under the high temperatures of GC analysis.

Preparative and Analytical HPLC Separations

Both analytical and preparative HPLC are employed in the study of this compound. Analytical HPLC is used for the quantification and purity assessment of the compound in extracts, while preparative HPLC is utilized for isolating sufficient quantities of the pure compound for further structural elucidation and biological activity studies. daneshyari.com

A common setup for the semi-preparative HPLC isolation of this compound from garlic extracts involves a C18 column (e.g., YMC-Pack ODS-AM, 250 mm x 10 mm, 5 µm particle size). daneshyari.com The mobile phase often consists of a mixture of acetonitrile (B52724), water, and methanol (B129727). daneshyari.com For instance, a mobile phase of acetonitrile:water:methanol (50:41:9, v/v) at a flow rate of 3.0 mL/min has been successfully used. daneshyari.com The separation is typically monitored at a specific wavelength, such as 254 nm. daneshyari.com After collection, the fractions containing the target compound are often extracted with a solvent like hexane (B92381) and then concentrated. daneshyari.com

Detection Strategies (e.g., UV, PDA)

The detection of this compound in HPLC is commonly achieved using Ultraviolet (UV) or Photodiode Array (PDA) detectors. daneshyari.com A PDA detector offers the advantage of acquiring the full UV spectrum of the eluting compounds, which aids in their identification and purity assessment. daneshyari.com For quantitative analysis, a specific wavelength where the compound exhibits strong absorbance is chosen. For example, a wavelength of 210 nm has been used for detection with a PDA detector. daneshyari.com The selection of the detection wavelength is crucial for achieving high sensitivity and selectivity.

The following table outlines typical HPLC conditions for the analysis and isolation of this compound.

| Parameter | Condition 1 (Semi-preparative) |

| HPLC System | Waters HPLC system with 515 pumps, 717 Plus Autosampler |

| Column | YMC-Pack ODS-AM (250 mm x 10 mm, S-5 µm) |

| Mobile Phase | Acetonitrile:Water:Methanol (50:41:9, v/v) |

| Flow Rate | 3.0 mL/min |

| Detector | Waters 2996 Photodiode Array (PDA) |

| Detection Wavelength | 254 nm |

| Source | daneshyari.com |

Development of Robust Extraction Protocols from Natural Sources

The efficient extraction of this compound from its natural sources, primarily garlic, is a critical first step for any analytical study. The choice of extraction method can significantly impact the yield and profile of the extracted compounds.

Several extraction techniques have been developed and optimized for organosulfur compounds. Traditional methods include solvent extraction and distillation. researchgate.netmdpi.com More modern and efficient methods such as ultrasound-assisted extraction (UAE) and microwave-assisted hydrodistillation (MWHD) have also been explored. researchgate.netnih.gov

Solvent extraction using various organic solvents is a common approach. For instance, crushed garlic can be homogenized and extracted with hexane. daneshyari.com The resulting organic layer is then concentrated to yield the extract containing vinyldithiins. daneshyari.com Another study utilized ultrasound-assisted extraction with ethyl acetate (B1210297), which is considered a milder technique that can reduce the thermal degradation of sensitive compounds. nih.govresearchgate.net

A comparative study of simultaneous distillation-extraction (SDE), MWHD, and UAE for isolating garlic volatiles showed that the extraction method significantly influences the composition of the essential oil. researchgate.net UAE, being a lower temperature method, is suggested to provide a profile that is more representative of the fresh material. researchgate.net Dispersive liquid-liquid microextraction (DLLME) coupled with HPLC-UV has also been developed as a novel and efficient method for the extraction and determination of organosulfur compounds, including vinyldithiins, from various matrices. conicet.gov.arresearchgate.net The optimization of DLLME parameters, such as the choice and volume of extraction and dispersant solvents, is crucial for achieving high extraction efficiency. conicet.gov.ar

The table below provides an overview of different extraction methods used for this compound.

| Extraction Method | Solvent(s) | Key Features | Source |

| Solvent Extraction | Hexane | Simple, widely used for lipophilic compounds. | daneshyari.com |

| Ultrasound-Assisted Extraction (UAE) | Ethyl Acetate | Milder conditions, reduces thermal degradation. | nih.govresearchgate.net |

| Microwave-Assisted Hydrodistillation (MWHD) | Water | Faster than traditional distillation. | researchgate.net |

| Simultaneous Distillation-Extraction (SDE) | Diethyl Ether, Ethyl Acetate | Combines distillation and extraction. | aua.grresearchgate.net |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Chloroform (B151607) (extraction), Acetonitrile (dispersant) | Fast, requires small solvent volumes. | conicet.gov.arresearchgate.net |

Solvent-Assisted Extraction Techniques

The extraction of this compound from its primary source, garlic (Allium sativum), is heavily influenced by the chosen solvent and extraction method. evitachem.com The compound is typically formed when crushed garlic is macerated in oil or extracted with organic solvents. wikipedia.org

Common solvent-based extraction methods include:

Oil Maceration: This traditional technique involves incubating crushed garlic in vegetable oils like olive or sunflower oil. The oil serves to stabilize the volatile sulfur compounds, including this compound. researchgate.net

Organic Solvent Extraction: Various organic solvents are employed to extract this compound. The polarity of the solvent plays a significant role, with nonpolar solvents like hexane favoring the conversion of allicin into vinyldithiins at elevated temperatures. mdpi.com Cold extraction with polar solvents such as ethanol (B145695) or methanol can help preserve thermally labile precursor compounds.

Microwave-Assisted Extraction (MAE): This modern technique utilizes microwave energy to accelerate the extraction process. evitachem.com MAE can significantly reduce extraction time and enhance the yield of this compound. tandfonline.com For instance, microwave irradiation has been shown to increase the yield of vinyldithiins by 3.6-fold compared to conventional methods. researchgate.net

Ultrasound-Assisted Extraction (UAE): Ultrasound waves are used to facilitate the extraction by disrupting cell walls and enhancing solvent penetration. evitachem.comsemanticscholar.org This method is often used in conjunction with solvents like ethyl acetate for the analysis of organosulfur compounds in garlic. semanticscholar.org

Solid-Phase Microextraction (SPME): This is a solvent-free technique that uses a coated fiber to adsorb analytes from a sample. SPME coupled with high-performance liquid chromatography (HPLC) has been shown to be a reliable and sensitive method for analyzing organosulfur compounds like this compound, minimizing the formation of artifacts that can occur with other methods. nih.govconicet.gov.ar

Dispersive Liquid-Liquid Microextraction (DLLME): This microextraction technique uses a small amount of extraction solvent dispersed in the sample, offering a rapid and efficient method for extracting organosulfur compounds prior to HPLC analysis. conicet.gov.ar

Optimization of Extraction Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of several extraction parameters.

Key parameters that influence the extraction include:

Temperature: Temperature has a significant impact on the formation and degradation of this compound. For instance, increasing frying temperature from 110°C to 155°C can elevate the content of this compound. mdpi.com However, higher temperatures can also lead to the degradation of its precursor, allicin. cardiff.ac.uk Optimized conditions for oil maceration have been reported at 77.51°C. tandfonline.com

Solvent-to-Material Ratio: The ratio of the extraction solvent to the raw material is a critical factor. An optimized garlic-to-oil ratio of 1:2.20 (w/v) has been reported for maximizing the yield of vinyldithiins. tandfonline.com

Extraction Time: The duration of the extraction process affects the final yield. For oil maceration, an incubation time of 6 hours has been identified as optimal. researchgate.net Microwave-assisted methods can significantly shorten this time.

pH: The pH of the extraction medium can influence the enzymatic activity of alliinase, the enzyme responsible for producing allicin, the precursor to this compound.

Table 1: Comparison of Extraction Methods for Vinyldithiins

| Extraction Method | Key Parameters | Reported Yield/Efficiency | Reference |

|---|---|---|---|

| Oil Maceration | Garlic-to-oil ratio: 1:2 (w/w), Temperature: 37°C, Time: 6h | 133 mg of vinyldithiins / 100g of fresh garlic | researchgate.net |

| Microwave-Assisted Extraction | - | 3.6-fold increase in yield compared to conventional methods (486 mg / 100g of fresh garlic) | researchgate.nettandfonline.com |

| Ultrasound-Assisted Extraction | Solvent: Ethyl acetate | Predominant compounds identified were 2-vinyl-4H-1,3-dithiin and this compound | semanticscholar.org |

| Dispersive Liquid-Liquid Microextraction | Extraction solvent: 600 μL of chloroform, Dispersant: Acetonitrile | Recovery values increased by up to 20% with the addition of NaCl | conicet.gov.ar |

Stability Studies under Varied Storage and Processing Conditions

The stability of this compound is a crucial consideration for both its analysis and its presence in garlic-derived products. The compound's concentration can be affected by storage temperature, time, and processing methods.

Studies have shown that this compound is relatively stable at lower temperatures. In garlic macerated oil, the compound was found to be stable when stored at 4°C for 3 months. oup.com However, its stability decreases at higher temperatures, with degradation observed at 25°C and 35°C over the same period. oup.com One study noted that at 22°C, the abundance of 3-vinyl-1,2-dithiacyclohex-5-ene (an alternative name for this compound) decreased over time compared to storage at -1.5°C. cardiff.ac.uk

Processing conditions, particularly heat treatment, can lead to the formation of this compound from the thermal degradation of allicin. mdpi.comcardiff.ac.uk However, it is also considered an artifact that can form during gas chromatographic (GC) analysis due to the high temperatures involved. spandidos-publications.comresearchgate.net This highlights the importance of using analytical techniques like HPLC that avoid high temperatures to accurately quantify the compound in its native state. researchgate.net

Table 2: Stability of this compound under Different Storage Temperatures in Garlic Macerated Oil over 3 Months

| Storage Temperature (°C) | Stability | Reference |

|---|---|---|

| 4 | Stable | oup.com |

| 10 | Relatively stable | oup.com |

| 25 | Degradation observed | oup.com |

| 35 | Unstable, significant degradation | oup.com |

Theoretical and Computational Chemistry Studies of 3 Vinyl 4h 1,2 Dithiin

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its geometry, stability, and chemical behavior.

While extensive ab initio studies specifically on 3-vinyl-4H-1,2-dithiin are not prevalent in the literature, the principles from such calculations on analogous systems are widely applied. Ab initio and Density Functional Theory (DFT) methods are crucial for modeling the molecule's structural and electronic properties.

DFT calculations have been particularly useful in studying 1,2-dithiin (B8634647) systems. vulcanchem.com These studies show that the 1,2-dithiin ring is not planar. It adopts a nonplanar, half-chair conformation to alleviate the destabilizing effects of antiaromaticity that would arise in a planar 8π-electron system. This behavior is analogous to other antiaromatic systems like cyclooctatetraene. The energy barrier for the ring inversion through the planar transition state has been calculated for the parent 1,2-dithiin using methods like MP2, providing insight into the ring's flexibility. researchgate.net

Furthermore, DFT calculations are employed to determine key geometric parameters. For the 1,2-dithiin ring, these calculations help predict bond lengths and dihedral angles, which are influenced by a combination of ring strain and electronic effects. The presence of the vinyl group at position 3 adds further complexity, and DFT methods can model its influence on the electronic distribution and the stability of various conformers.

Quantum chemical calculations are used to predict the spatial distribution and energy levels of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to chemical reactivity.

The HOMO indicates regions of the molecule that are electron-rich and thus likely to react with electrophiles, while the LUMO points to electron-poor regions susceptible to nucleophilic attack. For this compound, the π-systems of the C=C double bonds (both in the ring and the vinyl group) and the lone pairs on the sulfur atoms are expected to contribute significantly to the HOMO. The LUMO is likely an antibonding orbital, such as a σ(S-S) or π orbital.

Time-dependent DFT (TD-DFT) calculations on the parent 1,2-dithiin have shown that its characteristic color is due to a HOMO-LUMO electronic transition. This transition has been described as having mixed π→σ* character, highlighting the interplay between the carbon π-system and the sulfur-sulfur bond. Reactivity descriptors derived from these calculations, such as electrostatic potential maps and atomic charges, can further pinpoint specific sites for chemical reactions. Quantitative Structure-Activity Relationship (QSAR) models, which correlate such computed descriptors with biological activity, are powerful tools for predicting the therapeutic potential of compounds and their derivatives. nih.govfrontiersin.orgnih.govmdpi.com

Ab Initio and Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. acs.orgresearchgate.net For a flexible molecule like this compound, MD simulations can explore its conformational landscape in different environments, such as in aqueous solution or near a biological receptor. acs.orghysprint.de

MD simulations, often in conjunction with molecular docking, are used to study how organosulfur compounds interact with protein targets. nih.govescholarship.org These simulations can reveal the preferred binding poses, calculate binding affinities, and identify key intermolecular forces like hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. Such studies have been performed for various garlic-derived compounds to understand their mechanism of action against different biological targets. nih.gov The CHARMM force field, for example, is commonly used in these simulations to describe the potential energy of the system.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping the energetic profiles of chemical reactions, including identifying intermediate structures, transition states, and calculating activation energies.

This compound can undergo isomerization to its more stable regioisomer, 2-vinyl-4H-1,3-dithiin. Computational methods like DFT can model this transformation, calculating the relative thermodynamic stabilities of the two isomers and the energy barrier for the reaction. Studies on the parent 1,2-dithiin ring have shown it to be thermodynamically stable relative to its open-chain dithione valence isomer. cas.czgrafiati.comgrafiati.com

The degradation of 1,2-dithiins can also be studied. A key thermal degradation pathway is a retro-Diels-Alder reaction, which would cause this compound to break down into its precursor, thioacrolein (B1219185). Computational modeling of the dimerization of thiochalcone, a related process, has shown that the 1,2-dithiin product is in equilibrium with the monomer, a process governed by kinetic control that can be elucidated by DFT calculations. researchgate.netuzh.ch

The formation of this compound is a consequence of the degradation of allicin (B1665233). mdpi.com Allicin, formed enzymatically when garlic is crushed, is unstable and decomposes to form intermediates, including 2-propenesulfenic acid and the highly reactive thioacrolein (prop-2-ene-1-thial). mdpi.comspandidos-publications.com

The crucial step in the formation of vinyldithiins is the self-dimerization of thioacrolein via a [4+2] Diels-Alder cycloaddition. In this reaction, one molecule of thioacrolein acts as the diene and the other acts as the dienophile. Computational studies on the dimerization of thioacrolein and related α,β-unsaturated thioketones have been performed to explain the selectivity of this reaction. researchgate.netresearchgate.net DFT calculations show that the formation of the "head-to-head" dimer (leading to the 1,2-dithiin structure) and the "head-to-tail" dimer (leading to the 1,3-dithiin structure) are subject to different kinetic and thermodynamic controls. researchgate.net For thioacrolein, calculations indicate that the head-to-tail dimers (1,3-dithiins) are kinetically favored, while the head-to-head dimers (1,2-dithiins) are slightly more thermodynamically stable, explaining the formation of both isomers. researchgate.net

Energetic Landscape of Isomerization and Degradation

In Silico Prediction of Spectroscopic Signatures

The prediction of spectroscopic signatures through computational methods is a powerful tool for the structural elucidation and characterization of organic molecules. rsc.org For this compound, while experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are available, detailed in silico studies that calculate and predict these spectra are primarily based on established theoretical frameworks. nih.gov Density Functional Theory (DFT) is a prominent quantum mechanical method used to accurately predict the NMR chemical shifts of organic compounds. d-nb.infonih.gov This approach is crucial for confirming molecular structures, assigning signals in complex spectra, and understanding the electronic environment of atoms within a molecule. mdpi.com

Computational studies using DFT methods have been successfully applied to determine the preferred conformational arrangements of this compound. The molecule typically adopts a nonplanar, half-chair conformation to avoid the antiaromatic destabilization that would occur in a planar 8π electron system. The vinyl group generally prefers an equatorial orientation to minimize steric hindrance.

While specific, published, end-to-end computational studies predicting the full spectroscopic profile of this compound are not extensively detailed in the literature, the methodology to do so is well-established. rsc.orgd-nb.info Such a study would involve optimizing the molecule's 3D geometry at a certain level of theory (e.g., B3LYP/6-311G(d,p)) and then performing calculations like the Gauge-Independent Atomic Orbital (GIAO) method for NMR shifts or Time-Dependent DFT (TD-DFT) for UV-Vis spectra. mdpi.comnih.gov The predicted values would then be compared against experimental data for validation.

The following table outlines the expected spectroscopic features of this compound and the theoretical basis for their in silico prediction.

Table 1: Predicted Spectroscopic Signatures for this compound Based on Theoretical Principles This table is generated based on established computational chemistry principles for predicting spectroscopic data. Specific calculated values for this exact molecule are not widely available in published literature.

| Spectroscopic Technique | Key Feature | Predicted Data Range / Observation (Theoretical Basis) | Structural Information Provided |

|---|---|---|---|

| 1H-NMR | Vinyl Protons (-CH=CH2) | ~5.0-6.5 ppm | Confirms the presence of the vinyl substituent. DFT calculations can predict precise shifts based on the electronic environment. d-nb.info |

| 1H-NMR | Ring Methylene (B1212753) Protons (-CH2-) | Complex multiplets | Indicates diastereotopic nature due to the chiral center and non-planar ring. Coupling constants are sensitive to dihedral angles and conformation. |

| 13C-NMR | Vinyl Carbons (=CH, =CH2) | ~115-140 ppm | Distinct signals confirm the unsaturated vinyl group. DFT/GIAO methods provide high accuracy for carbon chemical shifts. mdpi.com |

| 13C-NMR | Ring Carbons (C-S, C-C) | Varies based on position | Elucidates the carbon skeleton of the dithiin ring. |

| IR Spectroscopy | C=C Stretch (Vinyl) | ~1600-1650 cm-1 | Confirms the presence of the carbon-carbon double bond. |

| IR Spectroscopy | C-H Stretch (Vinyl & Alkyl) | ~2900-3100 cm-1 | Confirms sp2 and sp3 hybridized C-H bonds. |

| UV-Vis Spectroscopy | Electronic Transitions | Predicted λmax | Provides information on the conjugated π-electron system. TD-DFT calculations can predict absorption maxima. nih.govmdpi.com |

| Mass Spectrometry | Molecular Ion Peak (M+) | m/z 144 | Confirms the molecular weight of the compound. |

Structure-Activity Relationship (SAR) Studies Through Computational Docking

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing lead compounds. Computational molecular docking is a key in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. researchgate.net This method provides insights into the non-covalent interactions that stabilize the ligand-receptor complex, thereby helping to explain the compound's biological activity. d-nb.info For this compound, several computational docking studies have been performed to explore its potential inhibitory activity against various biological targets.

One study investigated the inhibitory potential of phytochemicals from Allium sativum (garlic) against the anti-apoptotic protein Bcl-2, which is often overexpressed in cancer cells, leading to treatment resistance. nih.gov In this research, this compound was identified as one of the top lead compounds with a calculated free binding energy of -29.70 kcal/mol, suggesting a favorable interaction with the Bcl-2 protein. nih.gov

The potential antiviral activity of this compound has also been explored, particularly in the context of SARS-CoV-2. Molecular docking simulations were used to evaluate its interaction with the main protease (Mpro or PDB6LU7) and the Angiotensin-Converting Enzyme 2 (ACE2) receptor, both of which are critical for viral entry and replication. sciforum.netevitachem.com The compound showed a notable binding affinity for the main protease, with a docking score of -13.83 kcal/mol, forming interactions with key amino acid residues like Glu 166, Met 165, and Cys 145. sciforum.net

Furthermore, the compound's potential as an anticancer agent was assessed by docking it against the Epidermal Growth Factor Receptor (EGFR), a target in lung cancer therapy. walisongo.ac.id The study reported a binding affinity of -4.0 kJ/mol for this compound with the EGFR protein (PDB ID: 1m17). walisongo.ac.id

These docking studies collectively suggest that this compound can fit into the binding pockets of several therapeutically relevant proteins. The specific interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues, provide a structural basis for its observed or potential biological activities and serve as a valuable starting point for further experimental validation and lead optimization.

The following table summarizes the key findings from these computational docking studies.

Table 2: Summary of Computational Docking Studies for this compound

| Biological Target | PDB ID | Docking Score / Binding Energy (kcal/mol) | Key Findings and Interacting Residues |

|---|---|---|---|

| Anti-apoptotic protein Bcl-2 | 4AQ3 | -29.70 (Free Binding Energy) | Identified as a top lead compound from Allium sativum with potential inhibitory activity against Bcl-2. nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | Not Specified in Source | -13.83 | Showed strong interaction, forming bonds with Glu 166, Met 165, and Cys 145, suggesting potential antiviral activity. sciforum.net |

| Epidermal Growth Factor Receptor (EGFR) | 1m17 | -4.0 | Docking suggests potential efficacy against lung cancer targets. walisongo.ac.id |

Compound Reference Table

Biological Activities and Molecular Mechanisms in Vitro Investigations

Antioxidant Activity and Redox Modulation

3-Vinyl-4H-1,2-dithiin, as part of the vinyldithiin family of compounds found in garlic, is recognized for its antioxidant capabilities. wikipedia.org These properties are crucial for protecting cells from the damage induced by an imbalance between prooxidants and antioxidants, a state known as oxidative stress. wikipedia.orgmdpi.com

In vitro studies have demonstrated that organosulfur compounds from garlic, including this compound, can effectively scavenge free radicals. evitachem.com The proposed mechanism involves the compound's ability to directly interact with and neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage. wikipedia.orgmdpi.com Divalent organosulfur compounds like vinyldithiins are known to reduce oxidative stress through a radical process, which contributes to cellular protection. wikipedia.org This activity has been observed in the inhibition of lipid hydroperoxide formation in human low-density lipoprotein (LDL). wikipedia.org

Table 1: Observed In Vitro Antioxidant Effects of Garlic-Derived Organosulfur Compounds

| Effect | Observation | Associated Compounds | References |

| Free Radical Scavenging | Direct neutralization of reactive oxygen species. | Vinyldithiins, Allicin (B1665233) | mdpi.comevitachem.comni.ac.rs |

| Reduction of Oxidative Stress Markers | Significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls. | Garlic Organosulfur Compounds | |

| Inhibition of Lipid Peroxidation | Inhibitory activity against lipid hydroperoxide (LOOH) formation in human LDL. | 2-Vinyl-4H-1,2-dithiin | wikipedia.org |

Beyond direct radical scavenging, research suggests that garlic-derived compounds may bolster the cell's own defense systems. mdpi.com Some organosulfur compounds from garlic have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. mdpi.comnih.govscienceopen.com The activation of the Nrf2/ARE signaling pathway is a key mechanism for increasing the expression of endogenous antioxidant enzymes, which form a critical part of the cellular antioxidant defense. nih.govmdpi.com

Mechanisms of Radical Scavenging

Anti-adipogenic and Anti-obesity Research

In vitro research has identified this compound and its isomers as having significant anti-adipogenic effects, suggesting a potential role in obesity-related investigations. researchgate.netnih.gov The compound's lipophilic nature is considered beneficial in this context. mdpi.com

Studies using human preadipocytes have shown that this compound can inhibit their differentiation into mature, fat-storing adipocytes. researchgate.netmdpi.comresearchgate.net This inhibitory effect occurs without affecting the normal proliferation of the preadipocytes, indicating a targeted action on the differentiation process itself. researchgate.netresearchgate.net

The mechanism behind the inhibition of preadipocyte differentiation involves the downregulation of key adipogenic transcription factors. researchgate.net In vitro experiments have demonstrated that vinyldithiins significantly reduce the gene expression of Peroxisome Proliferator-Activated Receptor gamma 2 (PPARγ2) and CCAAT/enhancer-binding protein alpha (C/EBPα). researchgate.net These two factors are master regulators of adipogenesis. Furthermore, the expression of Lipoprotein Lipase (LPL), an enzyme crucial for lipid uptake into fat cells, is also suppressed. researchgate.net

Table 2: In Vitro Effects of Vinyldithiins on Adipogenesis-Related Gene Expression

| Gene Target | Effect | Cell Model | References |

| Peroxisome Proliferator-Activated Receptor gamma 2 (PPARγ2) | Decreased gene expression | Human Preadipocytes | researchgate.net |

| CCAAT/enhancer-binding protein alpha (C/EBPα) | Decreased gene expression | Human Preadipocytes | researchgate.net |

| Lipoprotein Lipase (LPL) | Decreased gene expression | Human Preadipocytes | researchgate.net |

A direct consequence of inhibiting preadipocyte differentiation and downregulating adipogenesis-related genes is a marked reduction in the accumulation of lipids within the cells. researchgate.net By suppressing the genetic program that drives fat cell development, this compound effectively prevents human preadipocytes from maturing and storing fat. researchgate.net

Regulation of Adipogenesis-Related Gene Expression (e.g., C/EBPα, PPARγ2, LPL)

Cardiovascular Research Pathways

In vitro studies have highlighted the potential of this compound, an organosulfur compound derived from garlic, in modulating cardiovascular functions. These investigations focus on its influence on platelet aggregation, its role as a hydrogen sulfide (B99878) donor, and its effects on cellular metabolism under ischemic conditions.

Mechanisms of Platelet Aggregation Modulation

This compound has been identified as a compound that contributes to the antithrombotic effects of garlic. researchgate.net Research indicates that vinyldithiins, the class of compounds to which it belongs, can significantly lower the incidence of platelet aggregation. wikipedia.org This reduction in platelet activity is a key factor in potentially lowering the risk of myocardial infarction and ischemic stroke. wikipedia.org The modulation of platelet aggregation is considered a primary component of its cardioprotective effects. A copolymer involving 2-vinyl-4H-1,2-dithiin has been patented for its antithrombogenic (antithrombotic) properties, further underscoring the interest in this class of molecules for cardiovascular applications. wikipedia.org

Endogenous Hydrogen Sulfide Release and its Role

A central mechanism underlying the cardioprotective effects of this compound is its ability to release hydrogen sulfide (H₂S). It is believed that the compound undergoes hydrolysis to release H₂S, which acts as an endogenous signaling molecule to modulate vascular function. Hydrogen sulfide is recognized for its cardioprotective effects, particularly in cases of ischemia. wikipedia.org Cell-based assays have been developed to measure the H₂S-releasing activity of allicin transformation products, including vinyldithiins. researchgate.net This capacity for slow H₂S release is a significant area of research, as H₂S has broad bioactivity in the prevention of chronic diseases. annualreviews.org

Reduction of Cellular Metabolism during Ischemia (In Vitro Models)

The hydrogen sulfide released from this compound plays a crucial role in cellular protection during ischemic events, primarily by reducing the rate of cellular metabolism. wikipedia.org This metabolic slowdown is a vital protective mechanism, as it lessens the cellular demand for oxygen and nutrients when blood supply is compromised, thereby mitigating tissue damage. The ability of this compound to induce a state of reduced metabolic activity underscores its potential as a cardioprotective agent in in vitro models of ischemia.